6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde
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Overview
Description
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde is a heterocyclic compound that contains a triazole ring fused to a pyridine ring, with a bromine atom at the 6th position and an aldehyde group at the 8th position. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid.
Reduction: 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation . Additionally, it can inhibit enzymes such as PHD-1, JAK1, and JAK2, which are involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Lacks the aldehyde group at the 8th position.
8-Nitro-[1,2,4]triazolo[1,5-a]pyridine: Contains a nitro group instead of a bromine atom.
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine: Saturated version of the triazolo[1,5-a]pyridine ring.
Uniqueness
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows for diverse chemical modifications and potential biological activities. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and development.
Properties
Molecular Formula |
C7H4BrN3O |
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Molecular Weight |
226.03 g/mol |
IUPAC Name |
6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde |
InChI |
InChI=1S/C7H4BrN3O/c8-6-1-5(3-12)7-9-4-10-11(7)2-6/h1-4H |
InChI Key |
OVSQAZSSTNPXPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=NN2C=C1Br)C=O |
Origin of Product |
United States |
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